8-Bromo-4-chloro-6-fluoro-2-methylquinazoline
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Overview
Description
8-Bromo-4-chloro-6-fluoro-2-methylquinazoline is a heterocyclic aromatic compound with the molecular formula C9H5BrClFN2. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chloro-6-fluoro-2-methylquinazoline typically involves multi-step organic reactions. One common method includes the halogenation of quinazoline derivatives, followed by specific substitution reactions to introduce the bromo, chloro, and fluoro groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and substitution reactions under controlled conditions to ensure high yield and purity. The process often requires the use of catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-4-chloro-6-fluoro-2-methylquinazoline can undergo various chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one halogen atom with another nucleophile.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quinazoline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
8-Bromo-4-chloro-6-fluoro-2-methylquinazoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-4-chloro-6-fluoro-2-methylquinazoline involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s halogen atoms can enhance its binding affinity to these targets, potentially leading to significant biological effects .
Comparison with Similar Compounds
- 6-Bromo-4-chloro-2-methylquinoline
- 6-Bromo-4-chloro-8-fluoro-2-methylquinazoline
Comparison: 8-Bromo-4-chloro-6-fluoro-2-methylquinazoline is unique due to its specific halogenation pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C9H5BrClFN2 |
---|---|
Molecular Weight |
275.50 g/mol |
IUPAC Name |
8-bromo-4-chloro-6-fluoro-2-methylquinazoline |
InChI |
InChI=1S/C9H5BrClFN2/c1-4-13-8-6(9(11)14-4)2-5(12)3-7(8)10/h2-3H,1H3 |
InChI Key |
VWPZLSNSSNOKNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2Br)F)C(=N1)Cl |
Origin of Product |
United States |
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